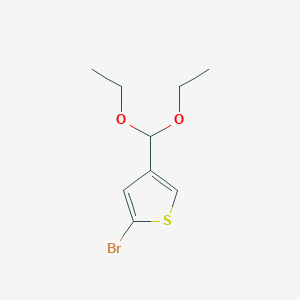
2-Bromo-4-(diethoxymethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4-(diethoxymethyl)thiophene” is a chemical compound with the CAS Number: 20969-32-8 . It has a molecular weight of 265.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-(diethoxymethyl)thiophene . The InChI code is 1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-13-6-8(7)10/h5-6,9H,3-4H2,1-2H3 .Mechanism of Action
The mechanism of action of 2-Bromo-4-(diethoxymethyl)thiophene is not well understood. However, it is believed that this compound acts as an electron-donating group in the reaction of organic compounds. This electron donation is believed to be responsible for the catalytic activity of this compound in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, in vitro studies have shown that this compound is not toxic to mammalian cells and does not cause any detectable changes in cell metabolism.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Bromo-4-(diethoxymethyl)thiophene in laboratory experiments is that it is a relatively inexpensive reagent and is widely available. However, this compound is a volatile liquid and must be handled with care. It is also toxic and should be used in a well-ventilated area.
Future Directions
In the future, 2-Bromo-4-(diethoxymethyl)thiophene may be used in the synthesis of more complex organic compounds, such as peptides and nucleosides. It may also be used as a catalyst in the synthesis of new drugs and as a building block for the synthesis of heterocyclic compounds. This compound may also be used in the synthesis of polymers and other materials for use in medical, industrial, and consumer applications. Furthermore, further research is needed to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
2-Bromo-4-(diethoxymethyl)thiophene is synthesized by the reaction of 2-bromo-4-ethoxy-thiophene with diethyl malonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature of 40-60°C. The reaction produces a mixture of the desired product, this compound, and byproducts, such as ethyl bromide and diethyl malonate. The reaction mixture is then filtered and the desired product is isolated by distillation.
Scientific Research Applications
2-Bromo-4-(diethoxymethyl)thiophene has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. This compound has also been used as a catalyst in various organic reactions, such as the synthesis of cyclic carbonates, and in the synthesis of polymers. This compound has been used as a building block for the synthesis of various heterocyclic compounds, such as thiophenes, pyrroles, and furans. This compound has also been used in the synthesis of various drugs, such as antifungal agents, anticonvulsants, and anti-inflammatory agents.
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-(diethoxymethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-8(10)13-6-7/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJJEGJMJOVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC(=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

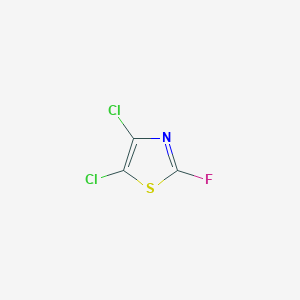
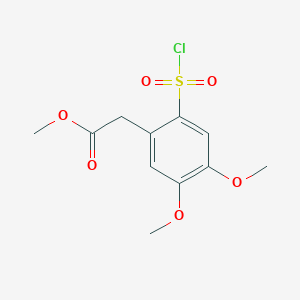
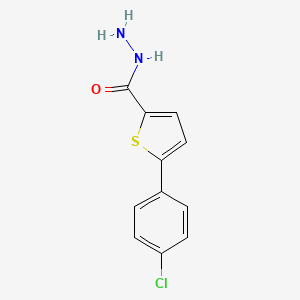
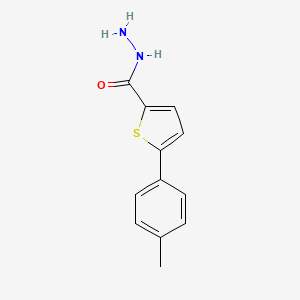
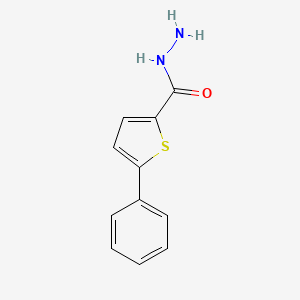
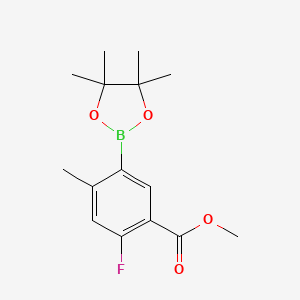
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
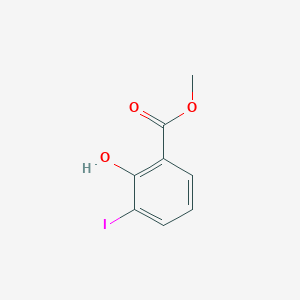

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
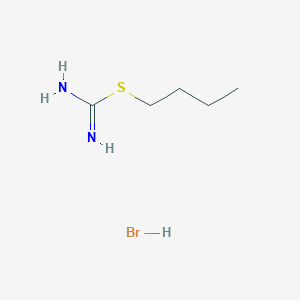
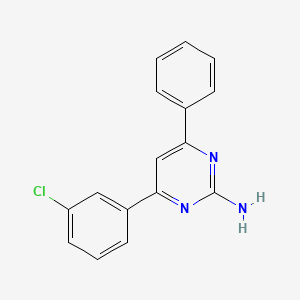
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)